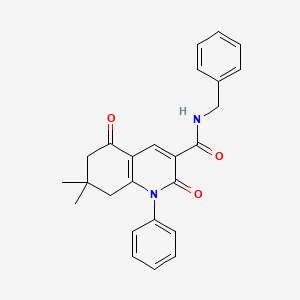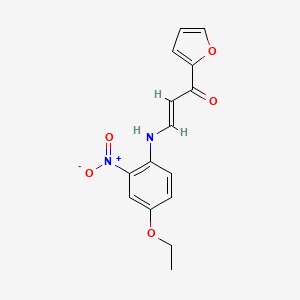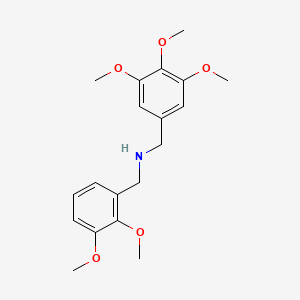![molecular formula C19H20N4O3 B3862882 N-[(2,5-DIMETHOXYPHENYL)METHYLIDENEAMINO]-4,8-DIMETHYL-1,7-DIAZABICYCLO[4.3.0]NONA-2,4,6,8-TETRAENE-9-CARBOXAMIDE CAS No. 5539-81-1](/img/structure/B3862882.png)
N-[(2,5-DIMETHOXYPHENYL)METHYLIDENEAMINO]-4,8-DIMETHYL-1,7-DIAZABICYCLO[4.3.0]NONA-2,4,6,8-TETRAENE-9-CARBOXAMIDE
Overview
Description
N-[(2,5-DIMETHOXYPHENYL)METHYLIDENEAMINO]-4,8-DIMETHYL-1,7-DIAZABICYCLO[430]NONA-2,4,6,8-TETRAENE-9-CARBOXAMIDE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-DIMETHOXYPHENYL)METHYLIDENEAMINO]-4,8-DIMETHYL-1,7-DIAZABICYCLO[4.3.0]NONA-2,4,6,8-TETRAENE-9-CARBOXAMIDE involves several steps. The starting materials typically include 2,5-dimethoxybenzaldehyde and a suitable amine. The reaction proceeds through a condensation reaction to form the imine linkage, followed by cyclization to form the diazabicyclo structure. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This typically includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-DIMETHOXYPHENYL)METHYLIDENEAMINO]-4,8-DIMETHYL-1,7-DIAZABICYCLO[4.3.0]NONA-2,4,6,8-TETRAENE-9-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the imine group to an amine.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often include specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may yield an amine derivative.
Scientific Research Applications
N-[(2,5-DIMETHOXYPHENYL)METHYLIDENEAMINO]-4,8-DIMETHYL-1,7-DIAZABICYCLO[4.3.0]NONA-2,4,6,8-TETRAENE-9-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(2,5-DIMETHOXYPHENYL)METHYLIDENEAMINO]-4,8-DIMETHYL-1,7-DIAZABICYCLO[4.3.0]NONA-2,4,6,8-TETRAENE-9-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,9-dimethyldeca-2,4,6,8-tetraene
- ethyl 2-methyl-8-phenyl-1,4,5,9-tetrazabicyclo[4.3.0]nona-2,4,6,8-tetraene-3-carboxylate
- 1,7,8-triazabicyclo[4.3.0]nona-2,4,6,8-tetraene
Uniqueness
N-[(2,5-DIMETHOXYPHENYL)METHYLIDENEAMINO]-4,8-DIMETHYL-1,7-DIAZABICYCLO[4.3.0]NONA-2,4,6,8-TETRAENE-9-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.
Properties
IUPAC Name |
N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-12-7-8-23-17(9-12)21-13(2)18(23)19(24)22-20-11-14-10-15(25-3)5-6-16(14)26-4/h5-11H,1-4H3,(H,22,24)/b20-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQPJUJZZZFBGX-JAIQZWGSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C(=O)NN=CC3=C(C=CC(=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(N2C=C1)C(=O)N/N=C\C3=C(C=CC(=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641981 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-methoxy-4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 2-bromobenzoate](/img/structure/B3862803.png)
![N-[(Z)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-2-(4-methylanilino)acetamide](/img/structure/B3862810.png)

![2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(2,4-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B3862831.png)
![1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-4-naphthalen-1-yloxybutan-2-ol](/img/structure/B3862841.png)
![{2-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetonitrile](/img/structure/B3862846.png)

![2-[(2E)-2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE](/img/structure/B3862858.png)

![6-bromo-2-methyl-N-[(Z)-naphthalen-1-ylmethylideneamino]imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3862869.png)
![6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-2-N-[(Z)-(4-methoxyphenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine](/img/structure/B3862874.png)
![4-[(2E)-2-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE](/img/structure/B3862884.png)
![2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B3862887.png)
![2-(4-methylanilino)-N-[(Z)-(5-nitrothiophen-2-yl)methylideneamino]acetamide](/img/structure/B3862892.png)
